molecular formula C17H15FN2O4S B14104631 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one

6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one

Cat. No.: B14104631
M. Wt: 362.4 g/mol
InChI Key: GNJUWXAJUXIULY-UHFFFAOYSA-N
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Description

6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom, a sulfanylidene group, and a trimethoxyphenyl group attached to a tetrahydroquinazolinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The synthesis begins with the formation of the quinazolinone core through the reaction of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a Friedel-Crafts acylation reaction using trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Sulfanylidene Group: The sulfanylidene group is introduced through the reaction of the intermediate compound with a thiol reagent such as thiourea or thiophenol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfanylidene group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can be compared with other similar compounds in the quinazolinone family, such as:

    2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-chloro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    6-fluoro-2-sulfanylidene-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Has a different substitution pattern on the phenyl ring, which can influence its overall activity.

The uniqueness of 6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15FN2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

6-fluoro-2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C17H15FN2O4S/c1-22-13-7-10(8-14(23-2)15(13)24-3)20-16(21)11-6-9(18)4-5-12(11)19-17(20)25/h4-8H,1-3H3,(H,19,25)

InChI Key

GNJUWXAJUXIULY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=C(C=CC(=C3)F)NC2=S

Origin of Product

United States

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